molecular formula C21H22N2O3 B6502992 7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one CAS No. 859116-96-4

7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B6502992
CAS No.: 859116-96-4
M. Wt: 350.4 g/mol
InChI Key: CTZNUWBLAZAELM-UHFFFAOYSA-N
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Description

7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound that has garnered significant interest in scientific research due to its potential biological activities and applications. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 7-methoxy-2H-chromen-2-one, which is achieved through the cyclization of appropriate phenolic precursors.

    Formation of Intermediate: The intermediate 4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is synthesized by reacting 7-methoxy-2H-chromen-2-one with 4-phenylpiperazine in the presence of a suitable base.

    Final Product: The final step involves the methylation of the intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the chromen-2-one core or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the chromen-2-one or piperazine rings.

Scientific Research Applications

7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-benzylpiperazin-1-yl)methyl]-7-methoxy-2H-chromen-2-one
  • 4-[(4-methylpiperazin-1-yl)methyl]-7-methoxy-2H-chromen-2-one

Uniqueness

7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other chromen-2-one derivatives. Its phenylpiperazine moiety is particularly significant for its interaction with biological targets, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-25-18-7-8-19-16(13-21(24)26-20(19)14-18)15-22-9-11-23(12-10-22)17-5-3-2-4-6-17/h2-8,13-14H,9-12,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZNUWBLAZAELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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